Sulfochlorophenol S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

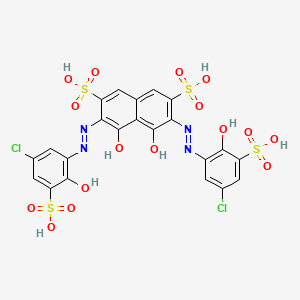

3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N4O16S4/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNFKABIVXQRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N4O16S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910682, DTXSID401122075 | |

| Record name | 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103-73-3, 108321-09-1 | |

| Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Bis((5-chloro-2-hydroxy-3-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis[2-(5-chloro-2-hydroxy-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxy-3,6-naphthalene disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401122075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis[(5-chloro-2-hydroxy-3-sulphophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Analytical Imperative for Chromogenic Reagents

An In-depth Technical Guide to the Spectroscopic Characterization of Sulfochlorophenol S

In the landscape of pharmaceutical research and drug development, the reliability of analytical methods is paramount. Chromogenic reagents, such as this compound, are critical components in many quantitative assays. Their purity, identity, and stability directly impact the accuracy and validity of experimental results.[1][2][3] A comprehensive characterization of these reagents is not merely a quality control measure; it is a foundational requirement for robust and reproducible science.

This compound, a complex organic molecule, is utilized in colorimetric assays for the detection of specific metal ions. Its intricate structure, featuring multiple functional groups including phenolic hydroxyls, sulfonic acids, chloro-substituents, and a diphenyl sulfone backbone, gives rise to its unique chromogenic properties. However, this complexity also necessitates a multi-faceted analytical approach to confirm its identity and purity.

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, this narrative is built on the principle of orthogonal analysis, where each technique provides a unique and complementary piece of the structural puzzle. We will delve into the causality behind experimental choices, presenting protocols as self-validating systems to ensure the highest degree of scientific integrity. The methods discussed include Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

Principle & Rationale

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing insights into its electronic transitions. For a molecule like this compound, the extensive system of conjugated pi-electrons in the aromatic rings, coupled with the influence of various auxochromic (color-enhancing) and chromophoric (color-imparting) groups, results in a characteristic UV-Vis spectrum. The phenolic hydroxyl (-OH), chloro (-Cl), and sulfonyl (-SO₂-) groups all modulate the energy of these electronic transitions, leading to specific absorption maxima (λmax). Analysis of this spectrum is a rapid and effective method for confirming the integrity of the core chromophore and for quantitative measurements via the Beer-Lambert Law.[5]

Expected Spectral Properties

The spectrum of this compound is predicted to show strong absorptions in the UV region. For comparison, simpler related compounds like 4-chlorophenol exhibit characteristic absorption bands at approximately 225 nm and 280 nm in aqueous solutions.[6] Due to the extended conjugation provided by the diphenyl sulfone structure and the presence of multiple substituents, a bathochromic shift (shift to longer wavelengths) of these peaks is anticipated for this compound. The precise λmax values are also sensitive to solvent polarity and pH, which can alter the ionization state of the phenolic and sulfonic acid groups.

Experimental Protocol: Quantitative UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which this compound is readily soluble. Methanol, ethanol, or deionized water are suitable choices.[7][8] The choice of solvent should be documented as it can influence the λmax.

-

Stock Solution Preparation: Accurately weigh a reference standard of this compound (e.g., 10 mg) and dissolve it in the chosen solvent in a 100 mL volumetric flask to create a 100 µg/mL stock solution.

-

Serial Dilutions: Prepare a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.

-

Instrument Parameters:

-

Set the spectrophotometer to scan a wavelength range of 190-800 nm to capture the full spectrum and identify the λmax.[8]

-

Use the chosen solvent as a blank to zero the instrument.

-

-

Spectral Acquisition: Acquire the absorbance spectra for each calibration standard and the sample under investigation.

-

Data Analysis:

-

Identify the λmax from the spectrum of the highest concentration standard.

-

Construct a calibration curve by plotting absorbance at λmax versus concentration.

-

Determine the concentration of the unknown sample using its absorbance and the calibration curve.

-

Data Presentation: Expected UV-Vis Characteristics

| Parameter | Expected Value | Rationale |

| λmax 1 | ~230-250 nm | Corresponds to π → π* transitions in the substituted benzene rings. |

| λmax 2 | ~280-320 nm | Corresponds to n → π* transitions and π → π* transitions influenced by auxochromes. |

| Molar Absorptivity (ε) | High | Expected due to the extended conjugated system. |

Workflow Visualization: UV-Vis Characterization

Caption: Workflow for identity confirmation and quantitative analysis of this compound using UV-Vis spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups

Principle & Rationale

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic vibrational frequency, making the FT-IR spectrum a unique molecular "fingerprint." For this compound, FT-IR is indispensable for confirming the presence of key structural components like the hydroxyl, sulfonyl, chloro, and aromatic moieties.

Expected Spectral Features

The FT-IR spectrum of this compound will be complex but highly informative. By analyzing the characteristic absorption bands, we can validate the molecular structure. Key expected peaks include:

-

O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.

-

S=O Stretch (Sulfonyl & Sulfonic Acid): Strong, sharp absorption bands typically found in two regions: 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1180 cm⁻¹ (symmetric stretch). These are highly characteristic.[10]

-

C-S Stretch: Weaker absorptions in the 600-800 cm⁻¹ range.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 700-850 cm⁻¹.

Experimental Protocol: FT-IR Analysis via ATR

Attenuated Total Reflectance (ATR) is a common, convenient sampling technique for liquid or solid samples that requires minimal preparation.[11]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition:

-

Scan the mid-IR range (4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction using the previously recorded background spectrum. If necessary, apply an ATR correction to the data.

-

Peak Assignment: Correlate the observed absorption bands to the known vibrational frequencies of the functional groups expected in this compound.

Data Presentation: Characteristic FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3000-3100 (sharp) | C-H Stretch | Aromatic |

| 1450-1600 (multiple) | C=C Stretch | Aromatic Ring |

| 1300-1350 (strong) | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) / Sulfonic Acid (-SO₃H) |

| 1140-1180 (strong) | S=O Symmetric Stretch | Sulfonyl (-SO₂-) / Sulfonic Acid (-SO₃H) |

| 1000-1100 | C-O Stretch | Phenolic |

| 700-850 | C-Cl Stretch | Aryl Halide |

Workflow Visualization: FT-IR Functional Group Analysis

Caption: Standard workflow for the structural confirmation of this compound using FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Principle & Rationale

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, ¹H and ¹³C NMR are essential for confirming the substitution pattern on the aromatic rings and verifying the overall molecular skeleton. While nuclei like ³³S and ³⁵Cl are NMR-active, their quadrupolar nature and low natural abundance present significant challenges, often requiring specialized solid-state NMR techniques.[12][13][14][15]

Expected Spectral Features

-

¹H NMR: The molecule's symmetry will simplify the spectrum. We expect to see distinct signals for the aromatic protons. The chemical shifts will be influenced by the neighboring functional groups. The electron-withdrawing sulfonyl, sulfonic acid, and chloro groups will shift protons downfield (to higher ppm), while the electron-donating hydroxyl group will shift them upfield. The acidic protons of the -OH and -SO₃H groups may appear as broad singlets or may exchange with residual water in the solvent.

-

¹³C NMR: The number of unique signals in the ¹³C NMR spectrum will directly correspond to the number of chemically non-equivalent carbon atoms, providing a clear confirmation of the molecule's symmetry. The chemical shifts will again be dictated by the attached functional groups, allowing for the assignment of each carbon in the structure.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for polar, acidic compounds like this compound, as it can solubilize the compound and often allows for the observation of exchangeable protons (OH, SO₃H).

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of the deuterated solvent in an NMR tube.

-

Instrument Setup:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the raw data. Phase and baseline correct the resulting spectra.

-

Structural Assignment:

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns (multiplicity) to assign protons to their positions on the aromatic rings.

-

Assign each signal in the ¹³C spectrum to a specific carbon atom based on its chemical shift and by using predictive software or comparison with related structures.

-

Data Presentation: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹H (Aromatic) | 7.0 - 8.5 | Located in the deshielded region due to aromatic ring current and influence of electron-withdrawing groups. |

| ¹H (Phenolic -OH) | 9.0 - 12.0 (broad) | Acidic proton, chemical shift is highly dependent on concentration and solvent. |

| ¹³C (Aromatic C-O) | 150 - 160 | Carbon attached to the electronegative oxygen atom is deshielded. |

| ¹³C (Aromatic C-S) | 130 - 145 | Carbon attached to the sulfonyl group. |

| ¹³C (Aromatic C-Cl) | 125 - 135 | Carbon attached to chlorine. |

| ¹³C (Aromatic C-H) | 115 - 130 | Standard aromatic carbon region. |

Workflow Visualization: NMR Structural Verification

Sources

- 1. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]

- 2. rroij.com [rroij.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Characterization of the solid-state: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eijppr.com [eijppr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iosrjen.org [iosrjen.org]

- 9. Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. (33S) Sulfur NMR [chem.ch.huji.ac.il]

- 14. mdpi.com [mdpi.com]

- 15. Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Sulfochlorophenol S: Structure, Properties, and Applications in Spectrophotometric Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently demonstrated the critical need for well-characterized analytical reagents in advancing scientific research and development. Sulfochlorophenol S, a poly-sulfonated chlorophenol derivative, stands out as a chromogenic agent with significant potential in the precise quantification of various metal ions. This guide is crafted to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to offer a deeper understanding of its chemical principles and practical applications. The methodologies detailed herein are designed to be self-validating, ensuring robustness and reliability in your experimental workflows.

Chemical Identity and Physicochemical Properties

This compound, systematically named 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid, is a complex organic molecule that serves as a highly sensitive chromogenic reagent. Its utility in analytical chemistry is intrinsically linked to its unique structural features.

Chemical Structure

The intricate structure of this compound is central to its function as a chromogenic indicator. It features a large, conjugated system of aromatic rings interspersed with azo groups (-N=N-), hydroxyl (-OH) groups, sulfonic acid (-SO₃H) groups, and chlorine (-Cl) atoms.

Caption: Chemical Structure of this compound.

The extensive delocalization of π-electrons across this structure is responsible for its intense color. The hydroxyl and azo groups act as key coordination sites for metal ions. Upon complexation, the electronic distribution within the molecule is altered, leading to a significant shift in its absorption spectrum, a phenomenon that forms the basis of its use in spectrophotometry. The sulfonic acid groups impart high water solubility to the molecule, a crucial property for its application in aqueous analytical systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

| Property | Value | Reference |

| IUPAC Name | 2,7-Bis(2-hydroxy-3-sulfo-5-chlorophenylazo)-1,8-dihydroxynaphthalene-3,6-disulfonic acid | |

| Synonym(s) | This compound sodium calcium salt | [1] |

| CAS Number | 108321-09-1 | [1] |

| Molecular Formula | C₂₂H₁₄Cl₂N₄O₁₆S₄ | [1] |

| Molecular Weight | 789.53 g/mol | [1] |

| Physical Form | Powder | [1] |

| Solubility | Water: 1 mg/mL | [1] |

| Storage Temperature | 2-8°C | [1] |

Note: The properties listed are for the sodium calcium salt form, which is a common commercially available form.

Synthesis Pathway

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions, common in the synthesis of azo dyes. While a detailed, validated protocol for its industrial production is proprietary, a plausible synthetic route can be outlined based on established organic chemistry principles.

The synthesis likely begins with the diazotization of 2-amino-4-chlorophenol-6-sulfonic acid. This is achieved by treating the amino compound with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically HCl) at low temperatures (0-5 °C) to form a diazonium salt.

Simultaneously, the coupling component, 1,8-dihydroxynaphthalene-3,6-disulfonic acid (Chromotropic acid), is prepared in an alkaline solution. The diazonium salt is then slowly added to the solution of the coupling component. The azo coupling reaction occurs at the positions ortho to the hydroxyl groups on the naphthalene ring, resulting in the formation of the final this compound molecule. The reaction is typically carried out under carefully controlled pH and temperature conditions to maximize the yield of the desired product and minimize the formation of by-products.

Caption: Plausible Synthesis Pathway for this compound.

Purification of the final product is crucial to ensure its performance as an analytical reagent and is typically achieved through recrystallization or chromatographic techniques.

Application in Spectrophotometric Determination of Metal Ions

The primary application of this compound is as a chromogenic reagent for the spectrophotometric determination of a variety of metal ions. This technique is valued for its simplicity, speed, and cost-effectiveness.[2] The formation of a colored complex between the metal ion and this compound allows for the quantitative determination of the metal ion concentration by measuring the absorbance of the solution at a specific wavelength.[2]

General Principles of Spectrophotometric Analysis

The underlying principle is Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹), a measure of how strongly the chemical species absorbs light at a particular wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the absorbing species (mol L⁻¹).

In practice, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known metal ion concentrations after reaction with this compound. The concentration of the metal ion in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Causality Behind Experimental Choices

The success of a spectrophotometric method using this compound hinges on the careful optimization of several experimental parameters. The rationale behind these choices is critical for developing a robust and reliable assay.

-

pH: The pH of the solution is arguably the most critical parameter. It influences both the speciation of this compound (protonation state of the hydroxyl and sulfonic acid groups) and the hydrolysis of the metal ion. The optimal pH is one where the desired complex forms rapidly and is stable, while minimizing interferences from other species. For many metal ions, this is in the acidic to neutral range.

-

Reagent Concentration: An excess of this compound is typically used to ensure that all the metal ions in the sample are complexed, driving the equilibrium towards the formation of the metal-ligand complex. However, an excessively high concentration can lead to high background absorbance, reducing the sensitivity of the assay.

-

Reaction Time and Temperature: The kinetics of complex formation vary depending on the metal ion. It is essential to determine the time required for the reaction to go to completion to ensure reproducible results. While many reactions are rapid at room temperature, some may require gentle heating to accelerate the reaction rate.

-

Wavelength of Maximum Absorbance (λmax): The absorbance should be measured at the λmax of the metal-Sulfochlorophenol S complex. This provides the highest sensitivity and minimizes deviations from Beer-Lambert's Law. The λmax is determined by scanning the absorbance of the complex over a range of wavelengths.

-

Interference: The presence of other ions in the sample matrix can potentially interfere with the determination of the target metal ion. These interferences can be positive (increasing the absorbance) or negative (decreasing the absorbance). It is crucial to perform interference studies to assess the selectivity of the method and, if necessary, employ masking agents to eliminate the effects of interfering ions.

Caption: General Experimental Workflow for Metal Ion Determination.

Experimental Protocols (Exemplary)

While specific, validated protocols for this compound are not widely published, the following represents a generalized, self-validating protocol for the spectrophotometric determination of a metal ion (e.g., Zirconium(IV)), which can be adapted and optimized for other metal ions.

Spectrophotometric Determination of Zirconium(IV)

Principle: Zirconium(IV) ions react with this compound in an acidic medium to form a stable, colored complex. The intensity of the color, measured spectrophotometrically, is proportional to the concentration of zirconium.

Reagents and Solutions:

-

Standard Zirconium(IV) Stock Solution (1000 µg/mL): Dissolve an appropriate amount of a primary standard zirconium salt (e.g., zirconyl nitrate, ZrO(NO₃)₂·xH₂O) in dilute nitric acid and dilute to a known volume with deionized water.

-

This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water.

-

Buffer Solution (pH 2.0): Prepare a suitable buffer, such as a glycine-HCl buffer, and adjust the pH to 2.0.

-

Masking Agent Solution (if required): Prepare solutions of potential masking agents (e.g., EDTA, fluoride) to eliminate interferences.

Step-by-Step Methodology:

-

Preparation of Calibration Standards: Pipette appropriate volumes of the standard zirconium(IV) stock solution into a series of 25 mL volumetric flasks to prepare standards in the desired concentration range (e.g., 0.1 - 2.0 µg/mL).

-

Sample Preparation: Prepare the unknown sample solution. If the sample is a solid, it may require acid digestion to bring the zirconium into solution.

-

pH Adjustment: To each volumetric flask (standards and sample), add 5 mL of the pH 2.0 buffer solution.

-

Addition of Chromogenic Reagent: Add 2 mL of the 0.1% this compound solution to each flask and mix well.

-

Complex Formation: Allow the solutions to stand at room temperature for 15 minutes for complete color development.

-

Dilution: Dilute each solution to the 25 mL mark with deionized water and mix thoroughly.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the predetermined λmax (e.g., ~650 nm) against a reagent blank (prepared in the same manner but without the zirconium).

-

Data Analysis: Plot a calibration curve of absorbance versus zirconium concentration for the standard solutions. Determine the concentration of zirconium in the unknown sample by interpolating its absorbance on the calibration curve.

Self-Validation:

-

Linearity: The calibration curve should be linear over the working concentration range, with a correlation coefficient (R²) > 0.995.

-

Precision: The relative standard deviation (RSD) of replicate measurements of a standard solution should be less than 2%.

-

Accuracy: The accuracy of the method should be assessed by analyzing a certified reference material or by performing recovery studies on spiked samples. Recoveries should typically be in the range of 95-105%.

-

Selectivity: The effect of potential interfering ions should be investigated by adding known amounts of these ions to a standard zirconium solution and observing any change in absorbance.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the solid powder or its solutions.

-

Inhalation: Avoid inhaling the dust. Handle the powder in a well-ventilated area or in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials.[1] Recommended storage is at 2-8°C.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Chlorophenols, as a class of compounds, are known to have toxicological effects.[3] Although specific toxicity data for this compound is limited, it is prudent to handle it with care to minimize exposure.

Conclusion

This compound is a valuable and versatile chromogenic reagent for the spectrophotometric determination of various metal ions. Its high water solubility, sensitivity, and the formation of stable, colored complexes make it a suitable choice for a range of analytical applications. By understanding its chemical structure and properties, and by carefully optimizing experimental conditions, researchers can develop robust and reliable methods for the accurate quantification of metal ions in diverse sample matrices. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of this compound in the modern analytical laboratory.

References

- This reference is a placeholder for a specific cit

-

SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. International Journal of Trend in Scientific Research and Development. [Link]

-

Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

Quantum chemical studies of Sulfochlorophenol S

An In-Depth Technical Guide to the Quantum Chemical Analysis of Sulfochlorophenol S Analogs for Drug Discovery Applications

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of molecules within the this compound class, a group of compounds characterized by chlorinated phenolic rings and sulfonic acid moieties. These structures are significant as scaffolds in drug design and as analytical reagents. Understanding their electronic structure, reactivity, and spectroscopic properties at a quantum mechanical level is paramount for predicting their behavior and optimizing their function. This document outlines the theoretical basis, computational workflow, and expected outcomes of such a study, tailored for researchers, computational chemists, and drug development professionals. We will use a representative model molecule, 5-chloro-2-hydroxy-3-sulfobenzoic acid , to illustrate the application of Density Functional Theory (DFT) in elucidating key chemical insights.

Introduction: The Rationale for Quantum Chemical Investigation

This compound and its analogs are complex organic molecules whose utility in pharmaceutical and analytical sciences is dictated by their intricate electronic and structural properties.[1] Traditional experimental approaches provide valuable macroscopic data, but a deeper, molecular-level understanding is required to rationalize observations and guide new designs. Quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful in-silico microscope, allowing us to model molecular behavior with high accuracy.[2][3]

The application of quantum chemical calculations in the drug development pipeline has grown significantly, providing critical insights into molecular stability, reactivity, and potential metabolic pathways.[4][5] By computing properties such as molecular orbital energies, electrostatic potential, and vibrational frequencies, we can predict a molecule's susceptibility to metabolic attack, its interaction with biological targets, and its spectroscopic signature.[5][6]

This guide will demonstrate a robust, validated protocol for conducting these studies, focusing on a model system that contains the core functional groups of the this compound class.

Theoretical Foundation: Density Functional Theory (DFT)

The cornerstone of modern computational chemistry for medium to large molecules is Density Functional Theory (DFT). Unlike more computationally expensive ab initio methods like Hartree-Fock, DFT calculates the electronic energy and properties of a molecule based on its electron density, which is a function of only three spatial coordinates.[7] This approach offers an exceptional balance of accuracy and computational efficiency.

A key component of DFT is the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has become a standard in the field for its reliability in predicting the geometries and electronic properties of organic molecules.[8][9][10] To accurately describe the electron distribution, especially for anionic species and for calculating properties like electron affinity, a flexible basis set with both polarization and diffuse functions is necessary. The 6-311++G(d,p) basis set is well-suited for this purpose.[8][10]

Computational Methodology: A Validated Protocol

The following protocol outlines the step-by-step workflow for the quantum chemical analysis of a this compound analog. This process is designed to be self-validating, with each step building upon the last to create a comprehensive electronic and structural profile of the molecule.

Step 1: Molecular Structure Input and Optimization

-

Construct the Molecule : The initial 3D structure of the target molecule (e.g., 5-chloro-2-hydroxy-3-sulfobenzoic acid) is built using a molecular editor.

-

Geometry Optimization : A full geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent property calculations depend on an accurate molecular structure.

-

Vibrational Frequency Analysis : Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

Step 2: Analysis of Electronic Properties and Reactivity

-

Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.[10][11]

-

Molecular Electrostatic Potential (MEP) : An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[10]

-

Global Reactivity Descriptors : Using the HOMO and LUMO energies, key reactivity indices are calculated based on conceptual DFT. These descriptors quantify the molecule's reactivity profile.

Step 3: Prediction of Spectroscopic Signatures

-

Infrared (IR) Spectrum : The vibrational frequencies and intensities from the frequency analysis are used to simulate the theoretical IR spectrum. This allows for the assignment of characteristic vibrational modes (e.g., O-H, S=O, C-Cl stretches).[12]

-

UV-Visible Spectrum : Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths.[9] This simulation predicts the absorption maxima (λ_max) in the UV-Vis spectrum, which correspond to electronic transitions, often from the HOMO to the LUMO or nearby orbitals.

Results and Discussion: Unveiling Molecular Insights

This section discusses the expected outcomes from the computational protocol, providing a predictive analysis of our model molecule, 5-chloro-2-hydroxy-3-sulfobenzoic acid.

Optimized Molecular Geometry

The geometry optimization process yields the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For our model molecule, we would expect to see intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, or between the sulfonic acid and hydroxyl groups, which significantly influences the molecule's conformation and stability.[13]

| Parameter | Functional Group | Expected Bond Length (Å) | Expected Bond Angle (°) |

| C-Cl | Chloro-Aryl | ~1.74 | N/A |

| O-H | Phenolic | ~0.97 | C-O-H ~109 |

| S=O | Sulfonic Acid | ~1.45 | O=S=O ~120 |

| C=O | Carboxylic Acid | ~1.21 | O=C-O ~125 |

Table 1: Predicted geometric parameters for the model molecule. These are typical values and would be precisely calculated in the study.

Frontier Molecular Orbital (FMO) Analysis

The FMOs are central to understanding chemical reactivity and electronic properties.[10]

-

HOMO (Highest Occupied Molecular Orbital) : Represents the ability to donate an electron. For our model, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the hydroxyl oxygen atom, as these are sites susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital) : Represents the ability to accept an electron. The LUMO is likely distributed over the carboxylic acid and sulfonic acid groups, as their electron-withdrawing nature makes them favorable sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical measure of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[11] Azo dyes and other complex chromophores often have smaller gaps, contributing to their color.[14]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge landscape of the molecule. It is invaluable for predicting intermolecular interactions, particularly in the context of drug-receptor binding.

-

Red Regions (Negative Potential) : Indicate areas of high electron density, which are prone to electrophilic attack. These are expected around the oxygen atoms of the sulfonic acid, carboxylic acid, and hydroxyl groups.

-

Blue Regions (Positive Potential) : Indicate areas of electron deficiency, which are susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms of the hydroxyl and carboxylic acid groups.

-

Green Regions (Neutral Potential) : Represent areas of neutral charge, typically found over the carbon backbone of the aromatic ring.

Understanding the MEP is crucial for designing molecules that can form specific hydrogen bonds or other electrostatic interactions with a biological target.[10]

Global Reactivity Descriptors

These quantitative indices, derived from FMO energies, provide a more detailed picture of reactivity.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

Table 2: Key global reactivity descriptors calculated from HOMO and LUMO energies.

These descriptors are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies, which correlate a molecule's computed properties with its biological activity.[8]

Predicted Spectroscopic Properties

-

IR Spectrum : The calculated IR spectrum would show characteristic peaks corresponding to the molecule's functional groups. Key expected vibrations include a broad O-H stretching band (~3200-3600 cm⁻¹), strong S=O stretching bands (~1350 cm⁻¹ and ~1170 cm⁻¹), and a C=O stretching band (~1700 cm⁻¹).[12]

-

UV-Vis Spectrum : The TD-DFT calculation would predict the electronic transitions responsible for UV-Vis absorption. For an aromatic system like this, we expect to see π → π* transitions at shorter wavelengths (higher energy) and potentially n → π* transitions involving the lone pairs on the oxygen atoms at longer wavelengths (lower energy).[9]

Conclusion and Future Directions

The quantum chemical protocol detailed in this guide provides a robust and insightful approach to characterizing this compound analogs. By leveraging DFT calculations, researchers can gain a profound understanding of molecular structure, stability, reactivity, and spectroscopic properties before committing resources to synthesis and experimental testing. These computational insights are invaluable in the modern drug discovery process, enabling the rational design of molecules with optimized properties and facilitating the interpretation of complex experimental data.[4][6]

Future work could extend this methodology to include the effects of solvent, which can be modeled using implicit or explicit solvent models, or to perform Quantum Mechanics/Molecular Mechanics (QM/MM) simulations to study the molecule's interaction within a protein's active site.[2] Such studies will continue to bridge the gap between theoretical chemistry and practical pharmaceutical application.

References

-

PLOS. (2024). Computational analysis into the potential of azo dyes as a feedstock for actinorhodin biosynthesis in Pseudomonas putida. Available at: [Link]

-

ResearchGate. (2002). Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. Available at: [Link]

-

ResearchGate. (2021). QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. Available at: [Link]

-

EBSCO. Spectroscopic Analysis | Research Starters. Available at: [Link]

-

ACS Publications. (2020). Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. Available at: [Link]

-

PharmaInfo. (2011). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Available at: [Link]

-

Rowan University. (2023). Quantum Chemistry in Drug Discovery. Available at: [Link]

-

NCBI. Table 4-1, Chemical Identity of Chlorophenol Compounds. Available at: [Link]

-

ResearchGate. (2020). Density Functional Studies on the excited states and active sites of sulforaphane. Available at: [Link]

-

PubMed Central. (2020). Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. Available at: [Link]

-

American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Available at: [Link]

-

ACS Omega. (2022). Kinetic and Computational Study of Degradation of Two Azo Dyes, Metanil Yellow and Orange II, by Iron Oxide Nanoparticles Synthesized Using Hylocereus undatus. Available at: [Link]

-

ResearchGate. (2012). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Available at: [Link]

-

MDPI. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. Available at: [Link]

-

Royal Society of Chemistry. (2019). DFT study on the redox behavior of two dioxovanadium(v) complexes with N2O donor Schiff base ligands and their use in catalytic oxidation of ortho-aminophenol. Available at: [Link]

-

QuantumGrad. (2023). Quantum Applications in Chemistry: From Drug Discovery to Energy Research. Available at: [Link]

-

ResearchGate. (2019). Computational studies on Sulfonamide drug molecules by Density Functional Theory. Available at: [Link]

-

Frontiers. (2022). Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites. Available at: [Link]

-

ResearchGate. (2009). A DFT Study of Aminophenol Stability. Available at: [Link]

-

ACS Publications. (2021). Experimental and Computational Studies of Azo Dye-Modified Luminol Oligomers: Potential Application in Lithium Ion Sensing. Available at: [Link]

-

University of Southern California. The quantum chemistry of open-shell species. Available at: [Link]

-

Dove Press. (2015). Quantum mechanics implementation in drug-design workflows: does it really help?. Available at: [Link]

-

PubChem. Bisphenol S. Available at: [Link]

-

ResearchGate. (2023). Synthesis, Quantum Chemical, Spectral, Optical, Thermal and Biological Studies on Sulfamethazine Single Crystal. Available at: [Link]

-

Semantic Scholar. Synthesis, characterization and DFT computational studies of new heterocyclic azo compounds. Available at: [Link]

-

PubChem. 4-Chlorophenol. Available at: [Link]

-

ResearchGate. (2012). Quantum chemical studies on crystal structures of sulphacetamide and sulphasalazine. Available at: [Link]

-

Springer. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

Sources

- 1. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]

- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rowansci.substack.com [rowansci.substack.com]

- 6. quantumgrad.com [quantumgrad.com]

- 7. DFT study on the redox behavior of two dioxovanadium(v) complexes with N2O donor Schiff base ligands and their use in catalytic oxidation of ortho-aminophenol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Introduction: Unveiling the Potential of Sulfochlorophenol S

An In-depth Technical Guide to the Coordination Chemistry of Sulfochlorophenol S with Metal Ions

This compound (SCPS), chemically known as 3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid[1], is a polyfunctional organic ligand of significant interest in analytical and coordination chemistry. As a member of the bis-azo chromotropic acid derivative family, its intricate structure, featuring multiple hydroxyl, sulfonic acid, and azo groups, provides a rich landscape of potential donor atoms for coordination with metal ions. This guide offers a comprehensive exploration of the coordination chemistry of SCPS, designed for researchers and professionals in analytical science and drug development. We will delve into the fundamental principles governing its interactions with metal ions, the structural characteristics of the resulting complexes, and the practical applications that arise from these interactions, particularly in the realm of spectrophotometric analysis. The narrative emphasizes the causality behind experimental choices, grounding theoretical concepts in practical, field-proven applications.

The Ligand: Physicochemical Profile of this compound

Understanding the inherent properties of SCPS is paramount to comprehending its behavior as a chelating agent. The molecule's large, planar structure is endowed with multiple functional groups that can act as Lewis bases, donating electron pairs to a central metal ion (a Lewis acid) to form coordination compounds.[2][3]

Key Structural Features and Coordination Sites: The SCPS molecule possesses several potential coordination sites:

-

Phenolic Hydroxyl Groups (-OH): The oxygen atoms of the hydroxyl groups are primary sites for deprotonation and subsequent coordination with metal ions.

-

Azo Groups (-N=N-): The nitrogen atoms in the azo linkages can also participate in coordination, although this is often dependent on the metal ion and steric factors.

-

Sulfonic Acid Groups (-SO₃H): While the sulfonic acid groups are typically deprotonated in solution and primarily enhance water solubility, the sulfonyl oxygens can, in some cases, participate in coordination.[4]

The multiplicity of these sites allows SCPS to act as a polydentate ligand, binding to a single metal ion at multiple points to form stable chelate rings—a phenomenon known as the chelate effect, which significantly enhances the thermodynamic stability of the resulting complex.[5]

Visualization of this compound Structure and Potential Donor Atoms

Caption: Molecular structure of this compound with key potential donor atoms for metal coordination highlighted.

Physicochemical Properties Summary The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₄Cl₂N₄O₁₆S₄ | [1][6] |

| Molecular Weight | 789.53 g/mol | [1] |

| Appearance | Powder | |

| Solubility | Soluble in water (forms a blue solution) | [7] |

| Storage Temperature | 2-8°C | [6] |

| IUPAC Name | 3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | [1] |

Principles of SCPS-Metal Coordination

The formation of a metal complex with SCPS is fundamentally a Lewis acid-base reaction. The metal ion acts as an electron pair acceptor (Lewis acid), and the ligand (SCPS) acts as an electron pair donor (Lewis base).[3] The stability of these complexes in solution is a critical parameter, dictating their utility in analytical methods.

Thermodynamic vs. Kinetic Stability

When evaluating metal complexes, it is essential to distinguish between thermodynamic and kinetic stability.[5]

-

Thermodynamic Stability: This refers to the extent to which a complex will form under equilibrium conditions. It is quantified by the stability constant (K) or formation constant (β).[5][8] A large stability constant indicates that the complex is highly favored at equilibrium, meaning the metal-ligand bond is strong.[8] The overall stability constant (βn) is the product of the stepwise formation constants (K₁, K₂, ... Kn).[5]

-

Kinetic Stability: This relates to the speed at which a complex undergoes ligand exchange or decomposition. Complexes are classified as either labile (fast reactions) or inert (slow reactions).[5] For analytical applications, a complex that forms quickly and is thermodynamically stable is ideal.

The stability of SCPS-metal complexes is influenced by several factors, including the nature of the metal ion (its charge, size, and electron configuration) and the solution conditions (pH, temperature, and ionic strength).[5][9]

The Role of pH in Complexation

The pH of the medium is arguably the most critical experimental parameter in the coordination of SCPS with metal ions. The phenolic hydroxyl groups of SCPS are acidic and will deprotonate as the pH increases. The anionic phenolate form is a much stronger Lewis base and, therefore, a more effective coordinating agent.

Causality: The choice of a specific pH for a given metal ion is a deliberate act to control the speciation of the ligand. By operating at an optimal pH, one ensures the predominance of the fully deprotonated, and thus most potent, form of the SCPS ligand. This maximizes the stability and color intensity of the resulting complex, which is the cornerstone of a sensitive spectrophotometric method. Conversely, pH control can also be used to impart selectivity, as different metal ions will form stable complexes with SCPS over different pH ranges.

Analytical Applications: Spectrophotometric Determination of Metal Ions

The most prominent application of this compound is as a chromogenic reagent for the spectrophotometric determination of various metal ions.[10][11] The formation of a metal-SCPS complex is typically accompanied by a significant change in the electronic structure of the ligand, leading to a shift in its maximum absorbance wavelength (λmax) and an increase in molar absorptivity. This color change forms the basis of a quantitative analytical method.[12][13]

The process relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of an unknown sample after complexation with SCPS, and comparing it to a calibration curve prepared from standards of known concentration, the concentration of the metal ion can be accurately determined.[14]

General Experimental Workflow

The development of a robust spectrophotometric method using SCPS follows a logical sequence of steps designed to ensure accuracy, precision, and reliability. This workflow represents a self-validating system, where the generation of a calibration curve and the analysis of quality control samples confirm the method's performance.

Workflow for Spectrophotometric Metal Ion Analysis using SCPS

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. This compound | 108321-09-1 [amp.chemicalbook.com]

- 8. scispace.com [scispace.com]

- 9. scribd.com [scribd.com]

- 10. wjpr.net [wjpr.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. impactfactor.org [impactfactor.org]

- 13. AN EXPOSITION ON SPECTROPHOTOMETRIC DETERMINATION OF PLATINUM GROUP METALS | Journal of the Chilean Chemical Society [jcchems.com]

- 14. Spectrophotometric Method for Determination of Chloramphenicol in Pharmaceutical Preparations using 1,2-Naphthoquinone-4-Sulphonate as a Chromogenic Reagent | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

An In-Depth Technical Guide to the Thermal and Photochemical Stability of Sulfochlorophenol S

This guide provides a comprehensive technical overview of the anticipated thermal and photochemical stability of Sulfochlorophenol S. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes established principles of organic chemistry and stability testing to forecast the behavior of this compound under various stress conditions. Given the limited direct literature on this specific molecule, this guide extrapolates from well-documented stability profiles of structurally related compounds, such as chlorophenols and sulfonated aromatics, to provide a robust framework for its handling, storage, and analytical characterization.

Introduction to this compound: A Molecule of Interest

This compound, a bichromophoric organic reagent, holds significant potential in various analytical and pharmaceutical applications. Its structure, characterized by a sulfonated and chlorinated phenolic backbone, suggests its utility as a chelating agent, a metal indicator, or an intermediate in the synthesis of more complex molecules. The sulfonyl and chloro functional groups, along with the phenolic hydroxyl group, are key to its chemical reactivity and, consequently, its stability.[1] An understanding of its degradation under thermal and photolytic stress is paramount for ensuring the accuracy of analytical methods, the purity of synthesized products, and the overall integrity of research and development processes.[2][3]

Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a compound and helping to develop stability-indicating analytical methods.[4][5] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2]

Inferred Thermal Stability Profile

The thermal stability of an organic molecule is its ability to resist decomposition at elevated temperatures.[6] For this compound, the primary areas of thermal lability are likely the C-S (carbon-sulfur) and C-Cl (carbon-chlorine) bonds.

Predicted Thermal Degradation Pathways

Based on the behavior of analogous compounds, two principal thermal degradation pathways can be postulated for this compound:

-

Desulfonation: The sulfonic acid group is susceptible to removal at high temperatures, particularly in the presence of moisture, leading to the formation of the corresponding chlorophenol. The thermal stability of sulfonated compounds can be influenced by the nature of the cation associated with the sulfonate group.[7]

-

Dechlorination: The carbon-chlorine bond can also undergo homolytic cleavage at elevated temperatures, though this typically requires more energy than desulfonation. This process would result in the formation of a sulfonated phenol.

It is also conceivable that under more extreme conditions, polymerization or charring could occur, leading to a complex mixture of degradation products.

Factors Influencing Thermal Stability

Several factors are expected to influence the thermal degradation of this compound:

-

Temperature: As with most chemical reactions, the rate of degradation will increase with temperature.[8]

-

pH: The pH of the formulation can significantly impact the stability of phenolic compounds.[9] In the case of this compound, extremes of pH could catalyze both desulfonation and other hydrolytic degradation pathways.

-

Presence of Oxidizing Agents: The presence of oxidizing agents could lead to oxidative degradation of the phenol ring.

Inferred Photochemical Stability Profile

Photochemical stability refers to a molecule's resistance to degradation upon exposure to light, particularly ultraviolet (UV) radiation. Chlorinated aromatic compounds are known to be susceptible to photodegradation.

Predicted Photochemical Degradation Pathways

The primary photochemical degradation pathway for this compound is anticipated to be the cleavage of the carbon-chlorine bond.[10] This process is initiated by the absorption of UV light, which excites the molecule to a higher energy state, leading to bond dissociation. This can proceed through a radical mechanism, potentially leading to a variety of secondary products through reactions with solvents or other molecules.[10]

The photochemical degradation of chlorophenols often follows first-order kinetics.[11] The specific degradation pathway of monochlorophenols is influenced by the position of the chlorine atom on the aromatic ring.[10] For instance, the irradiation of 2-chlorophenol can lead to the formation of pyrocatechol.[10]

The combination of UV light with oxidizing agents like hydrogen peroxide or catalysts such as TiO2 can significantly accelerate the degradation of chlorophenols.[11]

Factors Influencing Photochemical Stability

The key factors affecting the photochemical stability of this compound are:

-

Wavelength and Intensity of Light: The energy of the light must be sufficient to break the chemical bonds in the molecule. Higher intensity light will lead to a faster rate of degradation.

-

pH: The pH of the solution can influence the speciation of the molecule (phenolic vs. phenolate form), which can affect its light absorption properties and subsequent reactivity.[10]

-

Presence of Photosensitizers: Other molecules in the formulation could act as photosensitizers, absorbing light and transferring the energy to this compound, thereby promoting its degradation.

Experimental Protocols for Stability Assessment

To empirically determine the thermal and photochemical stability of this compound, a systematic approach involving forced degradation studies is recommended.[12] These studies are essential for identifying likely degradation products and developing stability-indicating analytical methods.[4]

Forced Degradation Study Design

A comprehensive forced degradation study should include the following conditions:[2]

| Stress Condition | Proposed Experimental Parameters | Rationale |

| Thermal Stress | Exposure of solid and solution samples to elevated temperatures (e.g., 50°C, 60°C, 70°C) in controlled-humidity chambers.[12] | To assess the intrinsic thermal stability and identify degradation products formed at high temperatures. |

| Photolytic Stress | Exposure of solid and solution samples to a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). | To evaluate the molecule's sensitivity to light and identify photodegradation products.[13] |

| Acid Hydrolysis | Incubation of a solution of this compound in acidic conditions (e.g., 0.1 M HCl) at room and elevated temperatures. | To determine susceptibility to acid-catalyzed degradation. |

| Base Hydrolysis | Incubation of a solution of this compound in basic conditions (e.g., 0.1 M NaOH) at room and elevated temperatures. | To assess susceptibility to base-catalyzed degradation. Phenolic compounds can be unstable at high pH.[9][14] |

| Oxidative Stress | Treatment of a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. | To investigate the potential for oxidative degradation. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[15]

Step-by-Step HPLC Method Development Outline:

-

Column Selection: A C18 reversed-phase column is a good starting point for a polar molecule like this compound.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound and its more or less polar degradants.

-

Detector Selection: A UV detector set at the wavelength of maximum absorbance for this compound should be used. A photodiode array (PDA) detector would be advantageous for assessing peak purity and identifying the spectra of degradation products.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[13]

Data Interpretation and Practical Implications

The results from the forced degradation studies will provide a comprehensive stability profile for this compound.

-

Identification of Degradation Pathways: By analyzing the degradation products formed under each stress condition, the primary degradation pathways can be elucidated.

-

Establishment of Storage Conditions: Based on the stability data, appropriate storage conditions can be defined to minimize degradation.[16] For example, if the compound is found to be light-sensitive, it should be stored in amber vials or protected from light.[16] If it is thermally labile, it may require refrigeration.

-

Determination of Shelf-Life: The stability data can be used to establish a preliminary shelf-life for the compound under defined storage conditions.

-

Development of Stability-Indicating Methods: The forced degradation studies are essential for developing and validating analytical methods that can accurately measure the purity of this compound in the presence of its degradants.

Visualizing Degradation and Workflows

Proposed Degradation Pathways

Caption: A typical experimental workflow for assessing the stability of this compound.

Conclusion

References

-

[No Author]. (n.d.). Effect of temperature, pH and light on the stability of sulforaphane solution. ResearchGate. Retrieved from [Link]

- Antoniou, M. G., de la Cruz, A. A., & Dionysiou, D. D. (2010). Degradation of microcystin-LR using sulfate radicals generated through photolysis, thermolysis and e− transfer mechanisms. Applied Catalysis B: Environmental, 96(3-4), 290-298.

- Sahinkaya, E., & Dilek, F. B. (2005). Kinetic Study of 4-Chlorophenol Biodegradation by Acclimated Sludge in a Packed Bed Reactor. International Journal of Environmental Research and Public Health, 2(3), 429-435.

-

Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorophenol. Retrieved from [Link]

-

Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]

- Essam, T., Amin, M. A., el-Tayeb, O., Mattiasson, B., & Guieysse, B. (2007). Sequential photochemical-biological degradation of chlorophenols. Chemosphere, 66(11), 2201-2209.

-

[No Author]. (2024, June 18). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Retrieved from [Link]

-

[No Author]. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]

-

[No Author]. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol. Retrieved from [Link]

- Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.

-

[No Author]. (2015, October). A Study on Photochemical Degradation of 2-Chlorophenol in Water. ResearchGate. Retrieved from [Link]

-

[No Author]. (2025, August 7). Application of Sulfonyl in Drug Design. ResearchGate. Retrieved from [Link]

- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105.

-

[No Author]. (2025, August 5). Photocatalytic degradation of 4-chlorophenol: A kinetic study. ResearchGate. Retrieved from [Link]

- Chang, B. V., Yuan, S. Y., & Lu, K. C. (2004). Degradation of 2-chlorophenol via a hydrogenotrophic biofilm under different reductive conditions. Chemosphere, 56(10), 999-1006.

-

[No Author]. (2025, August 10). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. ResearchGate. Retrieved from [Link]

-

[No Author]. (n.d.). isobutylene-styrene) Block Copolymers: Effects of Sulfonation and Counter-Ion Substitution. DTIC. Retrieved from [Link]

-

EMA/CVMP/QWP. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

-

MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]

- Sung, M. H., & Huang, H. J. (2006). Kinetics of the degradation of 2-chlorophenol by ozonation at pH 3.

-

[No Author]. (2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

-

[No Author]. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2020, March 5). Thermal Stability of Drugs. Retrieved from [Link]

-

[No Author]. (n.d.). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. Retrieved from [Link]

-

[No Author]. (2008, March 18). Effect of water pH on the stability of pesticides. MSU Extension. Retrieved from [Link]

-

[No Author]. (n.d.). Stability Indicating Forced Degradation Studies. RJPT. Retrieved from [Link]

-

[No Author]. (2022, April 2). Biodegradation Kinetics of Phenol and 4-Chlorophenol in the Presence of Sodium Salicylate in Batch and Chemostat Systems. PSE Community.org. Retrieved from [Link]

- Chen, C., Gu, X., & Lu, S. (2015). Degradation and dechlorination of pentachlorophenol by microwave-activated persulfate. Environmental Science and Pollution Research, 22(3), 2235-2242.

-

[No Author]. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

[No Author]. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

-

[No Author]. (2025, August 6). Degradation of Bisphenol S by heat activated persulfate: Kinetics study, transformation pathways and influences of co-existing chemicals. ResearchGate. Retrieved from [Link]

-

Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

-

[No Author]. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]

-

[No Author]. (2022, October 18). Kinetic Study of 4-Chlorophenol Biodegradation by Acclimated Sludge in a Packed Bed Reactor. ResearchGate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]

-

[No Author]. (n.d.). Effect of pH on Pulp Potential and Sulphide Mineral Flotation. 911 Metallurgist. Retrieved from [Link]

-

[No Author]. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

[No Author]. (2021, January 5). Thermal Stability of Amorphous Solid Dispersions. MDPI. Retrieved from [Link]

-

[No Author]. (n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. Retrieved from [Link]

- Jin, Y., Wang, M., Rosen, R. T., & Ho, C. T. (1999). Thermal degradation of sulforaphane in aqueous solution. Journal of Agricultural and Food Chemistry, 47(8), 3121-3123.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Degradation and dechlorination of pentachlorophenol by microwave-activated persulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sequential photochemical-biological degradation of chlorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]

- 15. sepscience.com [sepscience.com]

- 16. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]

The Solubility Profile of Sulfochlorophenol S: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Sulfochlorophenol S, a vital chelating agent and spectrophotometric reagent. While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this document synthesizes the foundational principles of solubility, outlines robust experimental methodologies for its determination, and provides expert analysis on the expected solubility behavior of this compound based on its molecular structure and the properties of analogous compounds. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize and characterize this compound in their work.

Introduction to this compound and the Imperative of Solubility

This compound, with the chemical formula C₂₂H₁₄Cl₂N₄O₁₆S₄, is a complex aromatic compound featuring multiple functional groups that dictate its physicochemical properties.[1][2] Its structure is characterized by two azo linkages, multiple sulfonic acid groups, hydroxyl groups, and chlorine atoms, all of which contribute to its utility as a chelating agent for various metal ions and as a chromogenic reagent in analytical chemistry.[3]

The solubility of a compound is a critical parameter in a multitude of scientific applications, including:

-

Reaction Kinetics: The rate and outcome of a chemical reaction are often dependent on the ability of the reactants to dissolve and interact in a solvent.

-

Purification and Crystallization: Techniques such as recrystallization rely on differences in solubility to isolate and purify compounds.[4]

-

Analytical Chemistry: The choice of solvent is paramount for preparing solutions for techniques like spectrophotometry and chromatography.

-

Drug Development: Solubility directly impacts the bioavailability and formulation of active pharmaceutical ingredients (APIs).

Understanding the solubility of this compound is therefore not merely an academic exercise but a practical necessity for its effective application.

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolution is governed by thermodynamic principles, primarily the Gibbs free energy change (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation:

ΔG = ΔH - TΔS

For a solute to dissolve, the Gibbs free energy of the system must decrease (ΔG < 0). This process can be conceptually broken down into three steps:

-

Solute-Solute Interaction Breaking: Energy is required to overcome the intermolecular forces holding the solute molecules together in their solid lattice. This is an endothermic process (ΔH₁ > 0).

-

Solvent-Solvent Interaction Breaking: Energy is also needed to create a cavity in the solvent for the solute molecule to occupy, which involves breaking solvent-solvent interactions. This is also an endothermic process (ΔH₂ > 0).

-

Solute-Solvent Interaction Formation: Energy is released when the solute and solvent molecules interact. This is an exothermic process (ΔH₃ < 0).